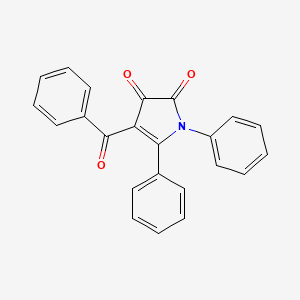
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of benzoyl and diphenyl groups attached to the pyrrole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- typically involves the reaction of dibenzoylmethane with aniline and oxalyl chloride. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the pyrrole ring . The reaction conditions generally include moderate temperatures (60-70°C) and the use of solvents like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and purity.
化学反应分析
Types of Reactions: 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzoyl and diphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
相似化合物的比较
1H-Pyrrole-2,5-dione: Another pyrrole derivative with different substitution patterns.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness: 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of benzoyl and diphenyl groups enhances its potential for various applications in research and industry.
属性
CAS 编号 |
36684-30-7 |
|---|---|
分子式 |
C23H15NO3 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-benzoyl-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C23H15NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24(23(27)22(19)26)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
VSSMHMHHPCJUHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


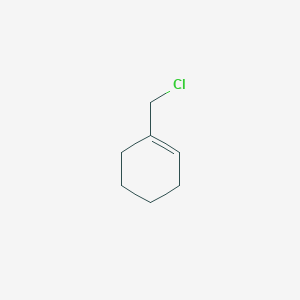

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
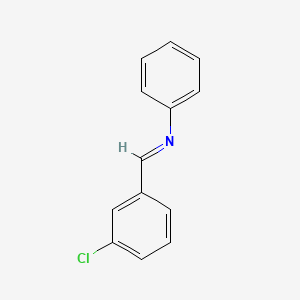
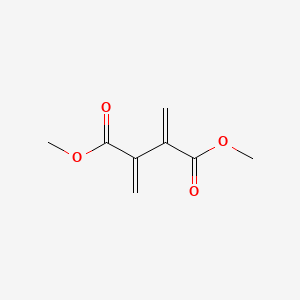
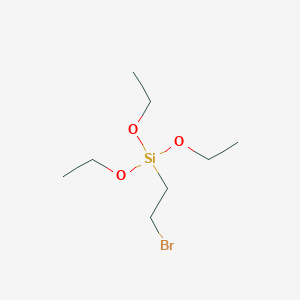
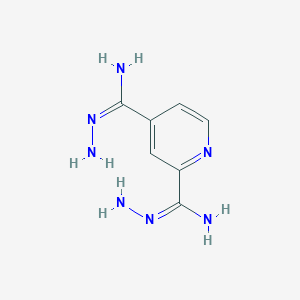
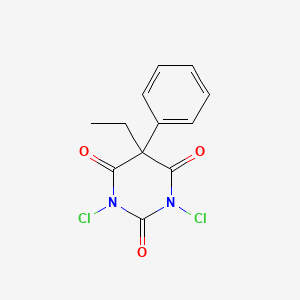
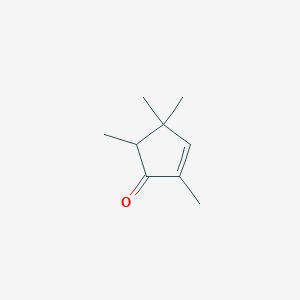
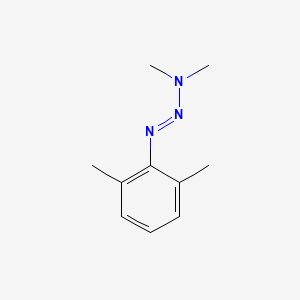
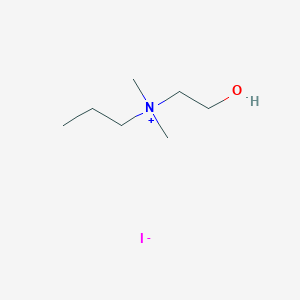

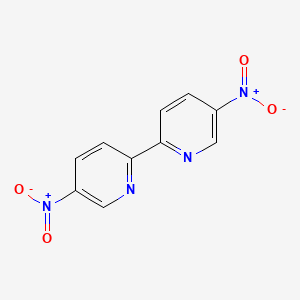
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
